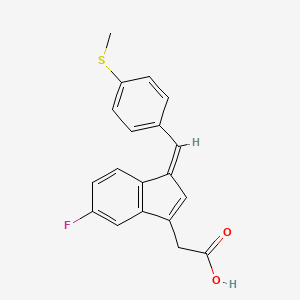
(Z)-2'-des-methyl sulindac sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2’-des-methyl sulindac sulfide is a derivative of sulindac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is an active metabolite of sulindac, which is known for its anti-inflammatory and anticancer properties. The compound is characterized by the presence of a sulfide group, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2’-des-methyl sulindac sulfide typically involves the reduction of sulindac or its derivatives. One common method is the reduction of sulindac sulfoxide to sulindac sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (Z)-2’-des-methyl sulindac sulfide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reduction process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(Z)-2’-des-methyl sulindac sulfide undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of sulindac sulfoxide to sulindac sulfide is a key reaction.
Substitution: The compound can undergo substitution reactions, particularly at the sulfide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products Formed
Oxidation: Sulindac sulfone
Reduction: Sulindac sulfide
Substitution: Various sulindac derivatives depending on the nucleophile used
Scientific Research Applications
(Z)-2’-des-methyl sulindac sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfide chemistry.
Biology: Investigated for its role in inhibiting the growth of cancer cells and inducing apoptosis.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical methods.
Mechanism of Action
The mechanism of action of (Z)-2’-des-methyl sulindac sulfide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation. Additionally, the compound has been shown to impair nucleotide exchange on Ras by CDC25 and accelerate Ras hydrolysis of GTP by p120GAP, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulindac: The parent compound, which is a prodrug converted to sulindac sulfide in the body.
Sulindac Sulfone: An oxidized form of sulindac sulfide with different biological activity.
Sulindac Sulfoxide: An intermediate in the reduction of sulindac to sulindac sulfide.
Uniqueness
(Z)-2’-des-methyl sulindac sulfide is unique due to its potent biological activity and its role as an active metabolite of sulindac. Its ability to inhibit COX enzymes and induce apoptosis makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C19H15FO2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(3Z)-6-fluoro-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C19H15FO2S/c1-23-16-5-2-12(3-6-16)8-13-9-14(10-19(21)22)18-11-15(20)4-7-17(13)18/h2-9,11H,10H2,1H3,(H,21,22)/b13-8- |
InChI Key |
NEQPIGQSLNSVDO-JYRVWZFOSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C=C(C3=C2C=CC(=C3)F)CC(=O)O |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















